molecular formula C25H24N4O2S B6569215 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 1021221-75-9

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No. B6569215
CAS RN: 1021221-75-9
M. Wt: 444.6 g/mol
InChI Key: CXNIFHPOJFTWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O2S and its molecular weight is 444.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is 444.16199719 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Organic Synthesis

The compound is used in the field of organic synthesis. It plays a crucial role in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .

Direct Ortho C–H Arylation

The compound is involved in the Pd-catalyzed highly selective and direct ortho C–H arylation of pyrrolo [2,3-d]pyrimidine derivatives . This process tolerates many functional groups and provides a variety of biphenyl-containing pyrrolo [2,3-d]pyrimidines in good to excellent yields .

Detection and Quantification in Plasma and Urine

The compound can be detected and quantified in plasma and urine . A simple, sensitive isocratic method has been developed for this purpose, which involves reversed-phase HPLC with ultraviolet detection .

Anti-Lymphoma Compound

As F3382-2216, the compound has shown potential as an anti-lymphoma compound . It induces simultaneous degradation of IKZF1/3 and CK1α to activate p53 and inhibit NFκB signaling . It has shown strong inhibitory effects on human lymphoma cell proliferation .

Synergistic Antiproliferative Activity

When combined with an MDM2 inhibitor, F3382-2216 exhibits synergistic antiproliferative activity . This combination has induced rapid tumor regression in immunodeficient mice subcutaneously transplanted with a human lymphoma cell line .

Inhibition of CBM Complex/NFκB Pathway

F3382-2216 inhibits tumor growth by activating the p53 signaling pathway and inhibiting the CBM complex/NFκB pathway via CK1α degradation . This makes it a potential therapeutic agent for hematopoietic malignancies, such as lymphoma .

Mechanism of Action

Target of Action

The compound, also known as F3382-2216, primarily targets casein kinase 1 alpha (CK1α) and IKAROS family zinc finger 1/3 (IKZF1/3) . CK1α is a serine/threonine protein kinase involved in various cellular processes, including cell cycle progression and circadian rhythm regulation. IKZF1/3 are transcription factors that play crucial roles in the development and function of the immune system .

Mode of Action

F3382-2216 interacts with its targets by inducing their degradation via the proteasome pathway . This degradation leads to the activation of the p53 signaling pathway and inhibition of the CARD11/BCL10/MALT1 (CBM) complex/NFκB pathway . The compound’s action on these targets results in significant changes in cellular processes, particularly those related to cell proliferation and survival .

Biochemical Pathways

The affected pathways include the p53 signaling pathway and the CBM complex/NFκB pathway . The activation of the p53 pathway leads to the upregulation of p53 and its transcriptional targets, p21 and MDM2 . The inhibition of the CBM complex/NFκB pathway results in decreased activity of the CBM complex and inhibition of IκBα and NFκB phosphorylation .

Result of Action

The molecular and cellular effects of F3382-2216’s action include the degradation of CK1α and IKZF1/3, activation of the p53 signaling pathway, and inhibition of the CBM complex/NFκB pathway . These effects lead to the inhibition of tumor growth, making F3382-2216 a potential therapeutic agent for hematopoietic malignancies, such as lymphoma .

properties

IUPAC Name

2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c30-21(26-14-13-17-7-3-1-4-8-17)16-32-25-28-22-20(18-9-5-2-6-10-18)15-27-23(22)24(31)29(25)19-11-12-19/h1-10,15,19,27H,11-14,16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNIFHPOJFTWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

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